molecular formula C12H11N3O2 B11107745 N'-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11107745
M. Wt: 229.23 g/mol
InChI Key: ZGZMHLUNDKKGTA-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a furan ring and a pyridine ring, which are connected through a hydrazone linkage. The compound exists in the E conformation with respect to the azomethane C=N bond and has a keto form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-methylfurfural and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and pyridine rings.

    Reduction: Aminated derivatives of the original compound.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, the hydrazone linkage can interact with biological macromolecules, affecting their function and leading to therapeutic effects .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9-4-5-11(17-9)8-14-15-12(16)10-3-2-6-13-7-10/h2-8H,1H3,(H,15,16)/b14-8+

InChI Key

ZGZMHLUNDKKGTA-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CN=CC=C2

solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.